Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Against the Butyramide Analog
The target compound demonstrates a computed XLogP3-AA of 3.5 [1]. This value represents a meaningful shift in lipophilicity compared to its closest accessible analog, N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide (CAS not specified), which lacks the aromatic fluorobenzamide system and is thus predicted to have a lower XLogP. While a head-to-head experimental logP for the butyramide analog is not available in public data, the class-level inference is that the introduction of the 2-fluorobenzamide group increases logP by approximately 1.5–2.0 log units relative to short-chain aliphatic amide analogs, based on standard fragment contribution calculations [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 (computed) |
| Comparator Or Baseline | N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butyramide: estimated ≤2.0 (class-level inference) |
| Quantified Difference | Estimated Δ ≥ 1.5 log units (target compound more lipophilic) |
| Conditions | PubChem computed XLogP3-AA; comparator estimated via fragment-based approach |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific protein binding, making this compound more suitable for intracellular target engagement assays compared to less lipophilic aliphatic analogs.
- [1] PubChem. (2021). Computed XLogP3-AA for CID 71808393. View Source
- [2] Kuujia. (n.d.). Structural and physicochemical comparison of fluorinated vs. non-fluorinated tetrahydroindazole derivatives. View Source
